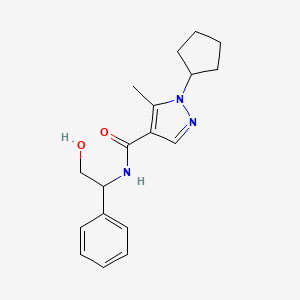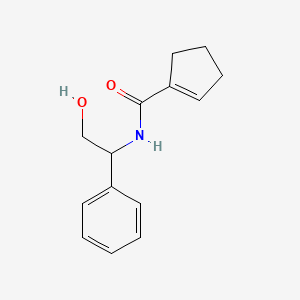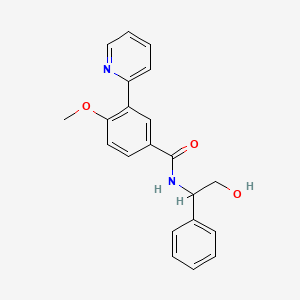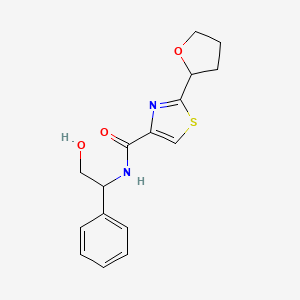
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide, also known as CYM-51010, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective COX-2 inhibitor. COX-2 is an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer growth. By inhibiting COX-2, this compound may reduce inflammation and inhibit cancer growth.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines and chemokines. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is its selectivity for COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide. One direction is to investigate its potential use in combination with other therapeutic agents for cancer treatment. Another direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of cyclopentylmagnesium bromide with 2-chloro-1-phenylethanol to form 1-cyclopentyl-2-(2-hydroxy-1-phenylethyl)ethanol. This intermediate is then reacted with methyl isobutyryl chloride to form 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-2-methylpropanamide. Finally, this compound is reacted with hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide has been studied for its potential therapeutic effects in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-16(11-19-21(13)15-9-5-6-10-15)18(23)20-17(12-22)14-7-3-2-4-8-14/h2-4,7-8,11,15,17,22H,5-6,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVBAAKASXPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)
![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)

